(2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone
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Overview
Description
(2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone is a heterocyclic compound that features a thienopyridine core structureThe molecular formula of this compound is C14H10N2OS, and it has a molecular weight of approximately 254.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-thioxopyridine-3-carbonitriles with phenacyl bromides under Thorpe–Ziegler cyclization conditions . This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents or alkylating agents can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thienopyridine derivatives.
Scientific Research Applications
(2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential biological activity and can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2-Aminothieno[2,3-c]pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanone: This compound has a similar core structure but includes a trifluoromethyl group, which can alter its chemical and biological properties.
4-(3-Aminothieno[2,3-b]pyridin-2-yl)phenylmethanone: Another related compound with slight structural variations that can impact its reactivity and applications.
Uniqueness
(2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone is unique due to its specific thienopyridine core and the presence of both amino and carbonyl functional groups. These features make it versatile for various chemical modifications and applications in different fields.
Properties
CAS No. |
914644-31-8 |
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Molecular Formula |
C14H10N2OS |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
(2-aminothieno[2,3-c]pyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C14H10N2OS/c15-14-12(10-6-7-16-8-11(10)18-14)13(17)9-4-2-1-3-5-9/h1-8H,15H2 |
InChI Key |
SWEUKIUDYROFJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CN=C3)N |
Origin of Product |
United States |
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